molecular formula C7H14O2 B1395766 2-(Tetrahydro-2H-pyran-3-yl)ethanol CAS No. 1050493-77-0

2-(Tetrahydro-2H-pyran-3-yl)ethanol

Cat. No. B1395766
M. Wt: 130.18 g/mol
InChI Key: YEQNKCUQFRSBHF-UHFFFAOYSA-N
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Patent
US07977344B2

Procedure details

A suspension of sodium borohydride (554 mg) in ethanol (20 ml) was cooled (ice bath) and a solution of tetrahydro-2H-pyran-3-ylacetaldehyde (1.88 gm) in ethanol (8 ml) added dropwise with stirring over 10 min. After 15 min the ice bath was removed and after a further 3 h the mixture was heated at 50° C. for 1 h. After cooling the solvent was evaporated and the residue treated with water and extracted three times with dichloromethane. The combined extracts were washed with dilute brine, dried by passing through a hydrophobic frit and evaporated to give the title product as an oil. A further batch of product was obtained by acidifying the aqueous solution with 2N hydrochloric acid, saturating with sodium chloride and extracting three times with dichloromethane. These extracts were treated as above and the batches combined to give a total yield of 1.54 g (81%).
Quantity
554 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[O:3]1[CH2:8][CH2:7][CH2:6][CH:5]([CH2:9][CH:10]=[O:11])[CH2:4]1>C(O)C>[O:3]1[CH2:8][CH2:7][CH2:6][CH:5]([CH2:9][CH2:10][OH:11])[CH2:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
554 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.88 g
Type
reactant
Smiles
O1CC(CCC1)CC=O
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with stirring over 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled (ice bath)
CUSTOM
Type
CUSTOM
Details
After 15 min the ice bath was removed and after a further 3 h the mixture
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the solvent
CUSTOM
Type
CUSTOM
Details
was evaporated
ADDITION
Type
ADDITION
Details
the residue treated with water
EXTRACTION
Type
EXTRACTION
Details
extracted three times with dichloromethane
WASH
Type
WASH
Details
The combined extracts were washed with dilute brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
O1CC(CCC1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.